Cas no 2195879-13-9 (4-cyclopropyl-1-{2-(trifluoromethyl)phenylmethyl}-1H-1,2,3-triazole)

4-Cyclopropyl-1-{2-(trifluoromethyl)phenylmethyl}-1H-1,2,3-triazole is a specialized heterocyclic compound featuring a cyclopropyl group and a trifluoromethyl-substituted benzyl moiety attached to a 1,2,3-triazole core. This structure imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it a valuable intermediate in medicinal chemistry and agrochemical research. The presence of the trifluoromethyl group contributes to improved binding affinity and bioavailability, while the triazole ring offers versatile reactivity for further functionalization. Its well-defined synthetic route ensures high purity and reproducibility, supporting its use in the development of pharmaceuticals, catalysts, and advanced materials. The compound’s stability under various conditions further enhances its utility in industrial and academic applications.
4-cyclopropyl-1-{2-(trifluoromethyl)phenylmethyl}-1H-1,2,3-triazole structure
2195879-13-9 structure
Product Name:4-cyclopropyl-1-{2-(trifluoromethyl)phenylmethyl}-1H-1,2,3-triazole
CAS No:2195879-13-9
MF:C13H12F3N3
MW:267.24969291687
CID:6482528
PubChem ID:126856835
Update Time:2025-10-28

4-cyclopropyl-1-{2-(trifluoromethyl)phenylmethyl}-1H-1,2,3-triazole Chemical and Physical Properties

Names and Identifiers

    • 4-cyclopropyl-1-{2-(trifluoromethyl)phenylmethyl}-1H-1,2,3-triazole
    • F6511-9288
    • 4-cyclopropyl-1-[[2-(trifluoromethyl)phenyl]methyl]triazole
    • 2195879-13-9
    • 4-cyclopropyl-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole
    • AKOS032844547
    • Inchi: 1S/C13H12F3N3/c14-13(15,16)11-4-2-1-3-10(11)7-19-8-12(17-18-19)9-5-6-9/h1-4,8-9H,5-7H2
    • InChI Key: QYWZKLLAPBNPJU-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC=CC=1CN1C=C(C2CC2)N=N1)(F)F

Computed Properties

  • Exact Mass: 267.09833188g/mol
  • Monoisotopic Mass: 267.09833188g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 317
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 30.7Ų

4-cyclopropyl-1-{2-(trifluoromethyl)phenylmethyl}-1H-1,2,3-triazole Pricemore >>

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Additional information on 4-cyclopropyl-1-{2-(trifluoromethyl)phenylmethyl}-1H-1,2,3-triazole

Introduction to 4-cyclopropyl-1-{2-(trifluoromethyl)phenylmethyl}-1H-1,2,3-triazole (CAS No: 2195879-13-9)

4-cyclopropyl-1-{2-(trifluoromethyl)phenylmethyl}-1H-1,2,3-triazole is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 2195879-13-9, belongs to the triazole class of heterocyclic compounds, which are widely recognized for their versatility in drug design and development. The presence of a cyclopropyl group and a trifluoromethyl substituent in the phenyl ring introduces specific electronic and steric properties that can influence its interactions with biological targets, making it a promising candidate for further investigation.

The structural motif of 4-cyclopropyl-1-{2-(trifluoromethyl)phenylmethyl}-1H-1,2,3-triazole encompasses several key functional elements that contribute to its potential pharmacological relevance. The triazole ring serves as a core scaffold, known for its stability and ability to engage in hydrogen bonding interactions, which are crucial for binding to biological macromolecules. Additionally, the cyclopropyl group appended to the triazole ring introduces a rigid three-membered cycle that can modulate the conformational flexibility of the molecule, potentially enhancing its binding affinity and selectivity. The phenyl ring substituted with a trifluoromethyl group further enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug development.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies have suggested that the combination of the triazole core, cyclopropyl group, and trifluoromethyl-substituted phenyl ring in 4-cyclopropyl-1-{2-(trifluoromethyl)phenylmethyl}-1H-1,2,3-triazole could facilitate interactions with enzymes and receptors involved in various disease pathways. For instance, preliminary virtual screening experiments have indicated potential binding interactions with kinases and other enzymes implicated in cancer metabolism. These findings align with the growing interest in developing small-molecule inhibitors that target aberrant signaling pathways in oncology.

The synthesis of 4-cyclopropyl-1-{2-(trifluoromethyl)phenylmethyl}-1H-1,2,3-triazole represents a sophisticated application of modern synthetic methodologies. The introduction of the cyclopropyl group necessitates careful consideration of reaction conditions to ensure regioselectivity and yield optimization. Similarly, the incorporation of the trifluoromethyl moiety requires specialized reagents and techniques to achieve high fidelity. Advances in organometallic chemistry and transition-metal catalysis have provided innovative tools for constructing complex molecular architectures efficiently. These synthetic strategies not only enhance scalability but also allow for structural diversification, enabling medicinal chemists to explore a broader spectrum of biological activities.

The pharmacokinetic properties of 4-cyclopropyl-1-{2-(trifluoromethyl)phenylmethyl}-1H-1,2,3-triazole are another critical aspect that has been extensively evaluated. The presence of the trifluoromethyl group is particularly noteworthy, as it is well-documented for improving metabolic stability by resisting oxidative degradation. This characteristic is often leveraged in drug design to extend half-life and enhance bioavailability. Additionally, the lipophilic nature imparted by the phenyl ring can influence membrane permeability, which is essential for achieving effective drug delivery across biological barriers. These attributes make this compound an attractive candidate for further preclinical development.

In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting central nervous system (CNS) disorders. The unique structural features of 4-cyclopropyl-1-{2-(trifluoromethyl)phenylmethyl}-1H-1,2,3-triazole have prompted investigations into its potential neuropharmacological effects. Preliminary data suggest that this compound may exhibit modulatory activity on neurotransmitter systems relevant to cognitive function and mood regulation. The ability of the triazole ring to interact with specific CNS receptors has been hypothesized to contribute to its pharmacological profile. Further studies are warranted to elucidate these mechanisms and explore therapeutic possibilities.

The role of computational tools in accelerating drug discovery cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have been instrumental in understanding the dynamic behavior of 4-cyclopropyl-1-{2-(trifluoromethyl)phenylmethyl}-1H-1,2,3-triazole within biological environments. These simulations provide insights into conformational changes and intermolecular interactions that are difficult to obtain through experimental methods alone. By integrating computational predictions with experimental validation, researchers can refine lead structures more efficiently. This interdisciplinary approach has significantly reduced the time required from discovery to clinical candidates in modern drug development pipelines.

The versatility of heterocyclic compounds like triazoles extends beyond their applications in pharmaceuticals; they also play a crucial role in materials science and agrochemicals. The structural rigidity provided by functional groups such as the cyclopropyl ring can be exploited to design materials with specific mechanical properties or enhanced stability under environmental stressors. Similarly, modifications on aromatic rings like those containing a trifluoromethyl group can improve agrochemical efficacy by increasing resistance to degradation from sunlight or microbial action. This broad applicability underscores the importance of compounds like 4-cyclopropyl-1-{2-(trifluoromethyl)phenylmethyl}-1H-1,2,3-triazole, highlighting their significance beyond traditional medicinal chemistry applications.

As research continues to uncover new therapeutic targets and mechanisms underlying human diseases, compounds such as 4-cyclopropyl-1-{2-(trifluoromethyl)phenylmethyl}-1H-1,2,3-triazole will undoubtedly play an integral role in next-generation drug development strategies. The combination of innovative synthetic techniques with advanced analytical methodologies ensures that scientists can explore complex molecular architectures with unprecedented precision. By leveraging these tools effectively—such as computational modeling combined with high-throughput screening—future discoveries may unlock novel treatments for unmet medical needs across various therapeutic areas.

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